molecular formula C25H36N6O4S B1683364 Udenafil CAS No. 268203-93-6

Udenafil

Cat. No.: B1683364
CAS No.: 268203-93-6
M. Wt: 516.7 g/mol
InChI Key: IYFNEFQTYQPVOC-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Udenafil belongs to the sulfonamide class of organic compounds, characterized by a benzenesulfonamide backbone fused with a pyrazolopyrimidinone moiety. Its systematic IUPAC name is 3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide . The molecular formula is C₂₅H₃₆N₆O₄S , with a molecular weight of 516.66 g/mol . Key structural features include:

  • A pyrazolo[4,3-d]pyrimidinone core critical for PDE5 binding.
  • A propoxybenzenesulfonamide group enhancing solubility and selectivity.
  • A pyrrolidine ethyl side chain contributing to prolonged half-life.

The compound’s CAS registry number is 268203-93-6 , and it is marketed under the brand name Zydena .

Historical Development and Discovery

This compound was developed by Dong-A Pharmaceutical (South Korea) through rational drug design aimed at optimizing PDE5 inhibition. Key milestones include:

  • 1990s : Initial synthesis as part of efforts to improve upon sildenafil’s pharmacokinetics.
  • 2005 : Approval in South Korea for erectile dysfunction, following Phase III trials demonstrating efficacy in 48% of patients versus 4% on placebo.
  • 2007–2008 : Expansion into Russia and the Philippines via partnerships with Valenta Pharmaceuticals.
  • 2017 : FDA rejection due to manufacturing non-compliance by contract producer Dr. Reddy’s Laboratories, halting U.S. development.

Ongoing research explores applications in portal hypertension and pulmonary arterial hypertension , with Phase II trials initiated in Europe.

Position in PDE5 Inhibitor Family

This compound distinguishes itself among PDE5 inhibitors through a balanced pharmacokinetic profile:

Property This compound Sildenafil Tadalafil
Onset (Tₘₐₓ) 1–1.5 h 0.5–1 h 2 h
Half-life (t₁/₂) 11–13 h 3–5 h 17.5 h
Selectivity (PDE5/PDE11) >1,000-fold 80-fold >10,000-fold
Bioavailability ~38% ~40% ~80%

Sources:

Mechanistically, this compound inhibits PDE5 with an IC₅₀ of 5–10 nM , preventing cGMP degradation and enhancing vasodilation in erectile tissue. Unlike sildenafil, it exhibits minimal affinity for PDE11, reducing myalgia risks. Its longer duration compared to vardenafil and faster onset versus tadalafil position it as a versatile therapeutic option.

Global Regulatory Status

This compound’s approval status varies significantly by region:

Region Approval Status Indication(s) Year
South Korea Approved Erectile dysfunction 2005
Russia Approved Erectile dysfunction 2008
Philippines Approved Erectile dysfunction 2007
United States Rejected Manufacturing compliance issues 2017
European Union Not Approved Lack of EMA submission
Japan Phase III Congenital heart defects (FUEL-2 trial) 2023

Sources:

In 2023, Mezzion Pharma initiated Phase III trials in the U.S. for congenital heart defects , reflecting renewed interest in repurposing. However, regulatory hurdles persist in Western markets due to stringent manufacturing standards and competition from established PDE5 inhibitors.

Properties

IUPAC Name

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFNEFQTYQPVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870301
Record name Udenafil
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Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Udenafil
Source Human Metabolome Database (HMDB)
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Solubility

7.98e-02 g/L
Record name Udenafil
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CAS No.

268203-93-6
Record name Udenafil
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Record name Udenafil
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Record name Udenafil
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Record name UDENAFIL
Source FDA Global Substance Registration System (GSRS)
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Record name Udenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of udenafil involves multiple steps, starting from the preparation of key intermediates. One of the synthetic routes includes the reaction of 5-(2-propyloxy-5-(1-methyl-2-pyrrolidinyleneamidosulfonyl)phenyl)-1-methyl-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidine-7-one with various organic acids to form acid addition salts. These acids include oxalic acid, benzenesulfonic acid, camphorsulfonic acid, cinnamic acid, adipic acid, and cyclamic acid .

Industrial Production Methods: In industrial production, this compound is synthesized through a series of chemical reactions that ensure high yield and purity. The process involves the use of organic solvents and catalysts to facilitate the reactions. The final product is then purified through crystallization and other separation techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Udenafil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Udenafil is a phosphodiesterase-5 (PDE5) inhibitor drug used primarily to treat erectile dysfunction (ED) . Recent studies have also investigated its effects on cerebral hemodynamics and cardiac function .

Erectile Dysfunction

Efficacy and Safety: this compound is a selective PDE5 inhibitor developed for ED treatment . Clinical trials have demonstrated its efficacy and safety in patients with ED .

Study Results: A multicenter, double-blind, placebo-controlled trial involved 167 patients with ED who were randomized to receive a placebo or this compound at fixed doses of 100 mg or 200 mg as needed for 12 weeks . The primary outcome measured was the change from baseline in erectile function (EF) domain scores using the International Index of Erectile Dysfunction (IIEF) questionnaire .

After 12 weeks, patients treated with this compound showed a significantly greater change in the IIEF-EF domain score compared to the placebo group . The rates of successful penetration and maintenance of erection were also significantly enhanced with this compound compared to the placebo . A significantly greater proportion of the this compound treatment groups responded positively to the Global Assessment Question (GAQ) compared to the placebo group .

Meta-Analysis: A meta-analysis of five randomized, placebo-controlled trials revealed that this compound treatment provided an average increase in the change from baseline in the IIEF-EF score of 5.65 points compared to the placebo . The analysis also showed average increases of 22.14% and 31.22% in positive responses to questions 2 and 3 of the Sexual Encounter Profile (SEP2 and SEP3), respectively, after this compound treatment compared to the placebo .

Cardiac Applications

Cardiac Hypertrophy: Research has explored the therapeutic effects of this compound on pressure-overload cardiac hypertrophy in rats . Long-term use of this compound prevented cardiac remodeling and improved exercise capacity and survival in rats with pressure-overload cardiac hypertrophy .

Study Results: In rats with surgically induced aortic constriction (SAC), this compound attenuated left ventricular (LV) remodeling processes . this compound also improved LV performance and attenuated myocardial fibrosis and apoptosis . The survival benefit of this compound was significant based on the Kaplan–Meier survival curve .

Fontan this compound Exercise Longitudinal (FUEL) Trial: The FUEL trial assessed the safety and efficacy of this compound in patients with Fontan physiology . However, the results of the FUEL trial indicated that this compound was not superior to the placebo in improving oxygen consumption at peak exercise among compensated patients with Fontan physiology .

Cerebral Hemodynamics

Mechanism of Action

Udenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in the relaxation of smooth muscle cells and increased blood flow to the penis, thereby facilitating erection during sexual stimulation .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Profiles of PDE5 Inhibitors

Compound Tmax (h) t½ (h) Food Effect (High-Fat Meal) Dosing Frequency
Udenafil 0.8–1.3 7.3–12.1 Delayed Tmax; No AUC change Once/twice daily
Sildenafil 0.5–1.5 3–5 Delayed Tmax; Reduced AUC by 29% As needed
Tadalafil 0.5–6.0 17.5 None Once daily
Vardenafil 0.7–0.9 4–6 Reduced AUC by 20% As needed
Avanafil 0.3–0.5 5–10 None As needed

Key Findings :

  • This compound’s t½ (7.3–12.1 h) is intermediate between sildenafil (3–5 h) and tadalafil (17.5 h), supporting flexible dosing .

Pharmacodynamic Comparison

Table 2: Potency and Selectivity of PDE5 Inhibitors

Compound PDE5 IC50 (nM) Selectivity Ratio (PDE5/PDE6) Clinical Dose (mg)
This compound 5.7 12.5 100–200
Sildenafil 6.0 10.0 25–100
Tadalafil 5.0 780.0 10–20
Vardenafil 0.7 15.0 10–20

Key Findings :

  • This compound’s PDE5 inhibition potency (IC50: 5.7 nM) is comparable to sildenafil (6.0 nM) and tadalafil (5.0 nM) .
  • Its selectivity for PDE5 over PDE6 (ratio: 12.5) reduces the risk of visual disturbances compared to sildenafil (ratio: 10.0) .

Table 3: Clinical Outcomes in ED Trials

Compound SEP3 Success Rate (%) GAQ Response (%) Common Adverse Events (AEs)
This compound 88.5 (200 mg) 88.5 Headache, flushing, nasal congestion
Sildenafil 82.0 (100 mg) 82.0 Headache, dyspepsia, visual disturbances
Tadalafil 85.0 (20 mg) 81.0 Back pain, myalgia
Avanafil 80.0 (200 mg) 77.0 Headache, dizziness

Key Findings :

  • This compound demonstrates superior GAQ response rates (88.5%) compared to sildenafil (82.0%) and avanafil (77.0%) .
  • Safety profiles are similar across PDE5 inhibitors, with this compound showing transient color vision changes in rare cases .

Unique Therapeutic Advantages

  • Neurocognitive Benefits : Preclinical studies suggest this compound crosses the blood-brain barrier, improving cognitive function and depression in ED patients .
  • Combination Therapy : Synergistic effects with dapoxetine for concurrent ED and premature ejaculation, with tolerable pharmacokinetic interactions (e.g., delayed Tmax by 1 hour) .

Biological Activity

Udenafil is a potent phosphodiesterase type 5 (PDE-5) inhibitor developed primarily for the treatment of erectile dysfunction (ED) and has also shown promise in treating pulmonary arterial hypertension (PAH). This article explores its biological activity, pharmacokinetics, efficacy, and safety through various studies and clinical trials.

Overview of this compound

This compound, chemically known as 5-[2-propyloxy-5-(1-methyl-2-pyrrolidiny lethylamidosulphonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)-pyrimidin-7-one, is structurally similar to sildenafil (Viagra). It functions by inhibiting PDE-5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which facilitates smooth muscle relaxation and enhances blood flow to the penis during sexual stimulation.

Pharmacokinetics

This compound is rapidly absorbed, reaching peak plasma concentrations within 0.8 to 1.3 hours post-administration. The terminal half-life ranges from 7.3 to 12.1 hours, indicating a relatively prolonged effect compared to other PDE-5 inhibitors. In a single-dose study, the area under the curve (AUC) and maximum plasma concentration (CmaxC_{max}) increased supraproportionally with higher doses, suggesting a nonlinear pharmacokinetic profile .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Time0.8 - 1.3 hours
Half-Life7.3 - 12.1 hours
AUCDose-dependent increase
CmaxC_{max}Dose-dependent increase

Erectile Dysfunction

In clinical studies, this compound has demonstrated significant efficacy in improving erectile function. A double-blind study involving 167 patients showed that those treated with this compound experienced substantial improvements in the International Index of Erectile Function-Erectile Function Domain (IIEF-EFD) scores compared to placebo . The rates of successful penetration and maintenance of erection were significantly higher in the this compound groups.

Case Study: A recent trial involving 99 patients post-bilateral nerve-sparing radical prostatectomy showed that daily administration of 75 mg this compound improved erectile function significantly without severe adverse effects. After 32 weeks, over 36% of patients achieved an IIEF-EF score of 22 or higher compared to only 13% in the control group .

Pulmonary Arterial Hypertension

This compound has also been evaluated for its effects on exercise capacity in patients with PAH. In a Phase IIa trial, patients receiving a baseline dose of 50 mg exhibited greater reductions in pulmonary vascular resistance and improved exercise capacity as measured by the six-minute walk test compared to those receiving placebo .

Table 2: Efficacy Outcomes in PAH Patients

Outcome MeasureThis compound Group (50 mg)Placebo Group
Six-Minute Walk DistanceIncreased by 34 mNo significant change
Borg Dyspnea ScoreNo significant changeNo significant change
Time to Clinical WorseningNo significant changeNo significant change

Safety Profile

This compound is generally well tolerated with a safety profile comparable to other PDE-5 inhibitors. Most adverse events reported include mild headaches and facial flushing . In studies involving over 200 subjects, serious adverse events were rare, indicating a favorable safety margin.

Q & A

Q. What metadata is critical for replicating this compound experiments?

  • Documentation : Include drug source (e.g., CAS: 268203-93-6), vehicle (DMSO concentration ≤0.1%), and in vivo administration routes (oral gavage vs. IV). For cell studies, detail PDE5 isoform specificity (IC50 for PDE5: 5.2 nM ). Publish raw data in repositories like Figshare to enable reanalysis.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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